molecular formula C8H8ClIO B8249530 4-Chloro-2-ethoxy-1-iodobenzene CAS No. 408326-53-4

4-Chloro-2-ethoxy-1-iodobenzene

Cat. No. B8249530
CAS RN: 408326-53-4
M. Wt: 282.50 g/mol
InChI Key: XYTCDVRICKTXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethoxy-1-iodobenzene is a chemical compound with the molecular formula C8H8ClIO. It is used in the synthesis of Dapagliflozin, a sodium-glucose transporter 2 inhibitor .


Synthesis Analysis

The synthesis of this compound can be achieved from (5-Iodo-2-chlorophenyl)(4-ethoxyphenyl)methanone . It can also be used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with chlorine, ethoxy, and iodine substituents. The electrophilic aromatic substitution mechanism is key to understanding the structure of this compound .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . It can also react with lanthanum metal in the presence of trimethylchlorosilane to yield 1-chloro-2-trimethylsilylbenzene .

Mechanism of Action

The mechanism of action for 4-Chloro-2-ethoxy-1-iodobenzene involves electrophilic aromatic substitution. In this process, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. The aromatic ring is then regenerated by the loss of a proton from this intermediate .

Safety and Hazards

4-Chloro-2-ethoxy-1-iodobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-chloro-2-ethoxy-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTCDVRICKTXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702994
Record name 4-Chloro-2-ethoxy-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

408326-53-4
Record name 4-Chloro-2-ethoxy-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.